

Structural Confirmation of Manganese(II) Lactate Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese lactate*

Cat. No.: *B1605795*

[Get Quote](#)

Manganese(II) lactate, a salt of manganese and lactic acid, primarily exists in hydrated forms, with the dihydrate and trihydrate being the most well-characterized.[\[1\]](#)[\[2\]](#) The definitive method for confirming the molecular geometry and crystal packing of these compounds has been single-crystal X-ray diffraction.

The structure of racemic manganese(II) lactate trihydrate has been determined, revealing a complex coordination environment around the central manganese ion.[\[3\]](#) In the hydrated forms, each lactate ion acts as a bidentate ligand, coordinating with the manganese atom through both the carboxylate oxygen and the hydroxyl oxygen.[\[1\]](#) To complete an octahedral coordination geometry, two water molecules bind directly to the manganese ion.[\[1\]](#)[\[2\]](#) In the case of the trihydrate, the third water molecule is not directly coordinated to the metal center but is involved in hydrogen bonding within the crystal lattice.[\[1\]](#)

The synthesis of **manganese lactate** is typically achieved through the reaction of manganese carbonate or manganese oxides with lactic acid in an aqueous solution.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Crystallographic Data for Manganese Lactate Hydrates

The table below summarizes the key crystallographic data obtained from X-ray diffraction studies, providing a clear comparison between the dihydrate and trihydrate forms.

Parameter	Manganese Lactate Dihydrate	Manganese Lactate Trihydrate	Reference
Chemical Formula	$Mn(C_3H_5O_3)_2 \cdot 2H_2O$	$Mn(C_3H_5O_3)_2 \cdot 3H_2O$	[1]
Crystal System	Orthorhombic	Monoclinic	[1]
Space Group	$P2_12_12_1$	$P2_1$	[1]
Coordination Geometry	Octahedral	Octahedral	[1] [2]

Comparison with Alternative Manganese Derivatives

To provide context, it is useful to compare the structure of **manganese lactate** with other manganese complexes that have been synthesized and characterized. Different ligands result in varied coordination geometries and properties. For instance, manganese complexes with Schiff base precursors or other carboxylates have been extensively studied.

A mononuclear Mn(III) derivative using a tetradeятate Schiff base ligand, for example, also exhibits a distorted octahedral geometry, but the coordination is provided by the nitrogen and oxygen donor sites of the organic ligand and two water molecules.[\[4\]](#) The synthesis and characterization of other manganese carboxylates, such as manganese stearate and laurate, have also been reported, though their detailed crystal structures are not as commonly cited as that of the lactate derivative.[\[5\]](#)

The table below compares the structural features of **manganese lactate** with a representative Schiff base complex.

Feature	Manganese(II) Lactate Trihydrate	Mn(III) Schiff Base Complex ($[\text{Mn}(\text{L})(\text{H}_2\text{O})_2]\text{ClO}_4$)	Reference
Manganese Oxidation State	+2	+3	[1][4]
Primary Ligand(s)	Lactate (bidentate), Water	Tetridentate Schiff Base, Water	[1][4]
Coordination Donors	O (from lactate carboxyl & hydroxyl), O (from water)	N, N, O, O (from Schiff base), O (from water)	[1][4]
Confirmed Geometry	Octahedral	Distorted Octahedral	[1][4]
Key Analysis Technique	Single-Crystal X-ray Diffraction	Single-Crystal X-ray Diffraction, EPR Spectroscopy	[3][4]

Experimental Protocols

The structural confirmation of these manganese complexes relies on precise experimental techniques. The protocols for the most critical methods are outlined below.

Single-Crystal X-ray Diffraction

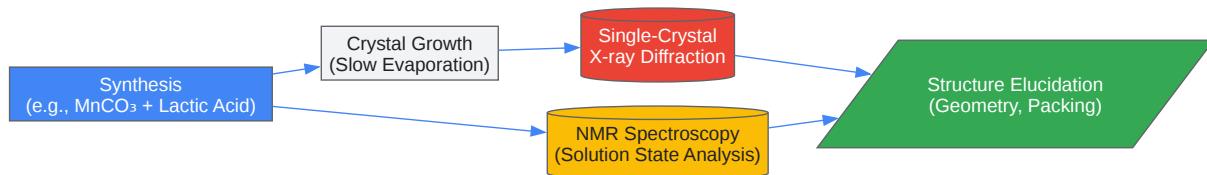
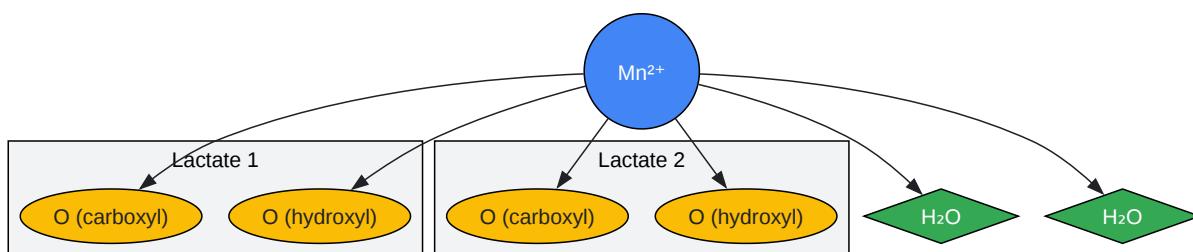
This is the gold standard for determining the three-dimensional structure of a crystalline compound.

Methodology:

- Crystal Growth: Single crystals of the manganese complex suitable for diffraction are grown. For **manganese lactate**, this is typically achieved by slow evaporation of an aqueous solution prepared by reacting manganese carbonate with lactic acid.[1][2]
- Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100-150 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is refined against the experimental data to optimize the atomic positions, and thermal parameters, yielding a final, precise molecular structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy



While X-ray crystallography is definitive for the solid state, NMR spectroscopy provides crucial structural information in solution. For paramagnetic manganese complexes, NMR can be challenging but offers insights into ligand binding and solution-state dynamics.

Methodology:

- Sample Preparation: A sample of the manganese complex is dissolved in a suitable deuterated solvent.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired. Due to the paramagnetic nature of Mn(II), spectral lines can be significantly broadened. Specialized techniques may be required to obtain useful data.
- Spectral Analysis: The chemical shifts and coupling constants in the spectra of the ligands are analyzed. Changes in these parameters upon coordination to the manganese center can confirm ligand binding and provide information about the electronic environment of the complex in solution.[6]

Visualizations

The following diagrams illustrate the coordination environment of **manganese lactate** and a typical workflow for its structural analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese lactate - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniss.it [iris.uniss.it]
- 5. scialert.net [scialert.net]
- 6. Manganese alkane complexes: an IR and NMR spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Structural Confirmation of Manganese(II) Lactate Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1605795#confirming-the-structure-of-manganese-lactate-derivatives\]](https://www.benchchem.com/product/b1605795#confirming-the-structure-of-manganese-lactate-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com